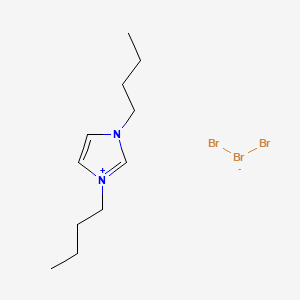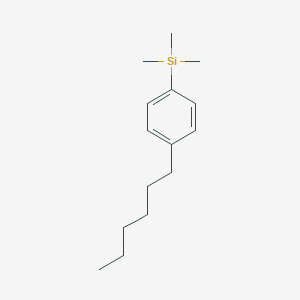![molecular formula C10H19NO4S B13683585 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Methylsulfonyl)-1-oxa-9-azaspiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction, an oxazolidine ring, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Robinson annulation reaction, which involves the condensation of a suitable aldehyde with methyl vinyl ketone, followed by cyclization and hydrogenation.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Oxazolidine Ring: The oxazolidine ring can be formed through the reaction of an appropriate amine with an epoxide or a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Triethylamine, methylsulfonyl chloride, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Applications De Recherche Scientifique
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic structure but differs in the presence of additional nitrogen atoms.
Spiro[5.5]undecane Derivatives: These compounds have similar spirocyclic cores but may contain different functional groups, such as dioxane or dithiane rings.
Uniqueness
9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is unique due to its combination of a methylsulfonyl group, an oxazolidine ring, and a spirocyclic core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C10H19NO4S |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
9-methylsulfonyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H19NO4S/c1-16(13,14)11-5-3-10(4-6-11)8-9(12)2-7-15-10/h9,12H,2-8H2,1H3 |
Clé InChI |
BBADPHNUXPAPTC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC2(CC1)CC(CCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)



![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)

![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)






